(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide
Description
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide is a tertiary amine hydrobromide salt characterized by a bromopropyl chain, an isopropyl group, and a trifluoroethyl substituent. Its molecular formula is C₈H₁₆Br₂F₃N, with a molecular weight of 347.03 g/mol. The compound is commercially available at 70% purity, as indicated by supplier data . Structural features such as the quaternary ammonium center (due to HBr salt formation) and halogenated substituents distinguish it from simpler amines. However, detailed physicochemical data (e.g., melting point, solubility) and pharmacological profiles remain scarce in publicly accessible literature.
Properties
IUPAC Name |
3-bromo-N-propan-2-yl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrF3N.BrH/c1-7(2)13(5-3-4-9)6-8(10,11)12;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADOAJJGMUYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCBr)CC(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide typically involves the reaction of (3-bromopropyl)amine with propan-2-yl and 2,2,2-trifluoroethyl groups under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding amides or nitriles.
Reduction Products: Reduction typically yields secondary or tertiary amines.
Scientific Research Applications
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromopropyl group can participate in covalent bonding with target molecules, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted amine hydrobromides. Below is a comparative analysis with analogous derivatives, focusing on structural motifs, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features | Potential Applications |
|---|---|---|---|---|---|
| (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide | C₈H₁₆Br₂F₃N | Bromopropyl, trifluoroethyl, isopropyl | 347.03 | High electrophilicity (Br), lipophilic (CF₃) | Alkylating agent, fluorinated intermediates |
| (3-Methoxyphenyl)methylamine hydrobromide | C₁₂H₂₀BrNO₂ | Methoxyphenyl, methoxypropyl | 290.20 | Aromatic ring, ether linkages | Pharmaceutical intermediates (CNS modulation) |
| [1-(4-Fluorophenyl)propyl][(3-fluorophenyl)methyl]amine hydrochloride | C₁₇H₁₈ClF₂N | Fluorophenyl, propyl | 315.78 | Bis-fluorinated aromatic system | Antidepressant or antipsychotic precursor |
Key Findings:
Bromine’s leaving-group capability facilitates nucleophilic substitution reactions, making it valuable in cross-coupling or polymer chemistry .
Stability and Solubility :
- The hydrobromide salt form improves water solubility relative to free bases but may exhibit lower thermal stability than hydrochloride analogs due to bromide’s weaker ionic interactions .
Synthetic Utility :
- Fluorinated analogs (e.g., [1-(4-Fluorophenyl)propyl][(3-fluorophenyl)methyl]amine hydrochloride ) are prioritized in medicinal chemistry for their metabolic stability and target affinity, whereas brominated derivatives like the target compound are more niche, often serving as intermediates for fluorinated or deuterated molecules .
Biological Activity
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide is a compound that belongs to a class of amines featuring halogenated and trifluoromethyl substituents. The unique structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H13BrF3N. It features a bromopropyl group attached to a propan-2-yl group and a trifluoroethyl moiety. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H13BrF3N |
| Molecular Weight | 248.09 g/mol |
| SMILES | CCN(CCCBr)CC(F)(F)F |
| InChI | InChI=1S/C7H13BrF3N/c1-2-12(5-3-4-8)6-7(9,10)11/h2-6H2,1H3 |
Medicinal Applications
Research indicates that compounds with similar structural features have shown promise in various therapeutic areas:
The biological mechanisms underlying the activity of halogenated amines often involve interactions with neurotransmitter systems or cellular signaling pathways:
- Ion Channel Modulation : Compounds with similar structures may interact with voltage-gated ion channels or GABA receptors, leading to altered neuronal excitability and potential therapeutic effects in conditions like epilepsy or anxiety disorders .
- Receptor Binding : The trifluoromethyl group can enhance binding affinity to target receptors due to increased lipophilicity and steric effects, which can be crucial for drug design in pharmacology.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Trifluoromethyl Compounds in Anesthesia : A study demonstrated that certain trifluoromethyl-containing anesthetics significantly reduced MAC values without adverse cardiovascular effects, suggesting a favorable safety profile for compounds with similar structures .
- Fluorinated Anticonvulsants : Research has shown that fluorinated analogs can enhance anticonvulsant efficacy in animal models, indicating that this compound may possess similar properties worth investigating further .
Q & A
Q. How can researchers elucidate its metabolic pathways in pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
